molecular formula C22H30ClN3O3 B5595371 3-(4-benzyl-1-piperazinyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride

3-(4-benzyl-1-piperazinyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride

Cat. No. B5595371
M. Wt: 419.9 g/mol
InChI Key: VZZFTJKFDMIJJO-UHFFFAOYSA-N
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Description

3-(4-benzyl-1-piperazinyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride, also known as BPP, is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential use in various fields, including pharmacology, neuroscience, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-(4-benzyl-1-piperazinyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride is not fully understood. However, it is believed to act as a dopamine receptor antagonist, which may contribute to its analgesic and anxiolytic effects. 3-(4-benzyl-1-piperazinyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride may also modulate the activity of other neurotransmitters, such as serotonin and norepinephrine.
Biochemical and Physiological Effects
3-(4-benzyl-1-piperazinyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride has been shown to have various biochemical and physiological effects. In animal studies, 3-(4-benzyl-1-piperazinyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride has been shown to reduce pain and anxiety-like behavior. 3-(4-benzyl-1-piperazinyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. 3-(4-benzyl-1-piperazinyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride may also have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-benzyl-1-piperazinyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride in lab experiments is its potential use as an analgesic and anxiolytic agent. 3-(4-benzyl-1-piperazinyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride may also have anti-inflammatory effects, which may be useful in the study of inflammatory diseases. However, one limitation of using 3-(4-benzyl-1-piperazinyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental conditions.

Future Directions

There are several future directions for the study of 3-(4-benzyl-1-piperazinyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride. One direction is the development of new drugs based on the structure of 3-(4-benzyl-1-piperazinyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride for the treatment of various diseases. Another direction is the study of the effects of 3-(4-benzyl-1-piperazinyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride on other neurotransmitter systems. Additionally, the study of the pharmacokinetics and pharmacodynamics of 3-(4-benzyl-1-piperazinyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride may provide further insight into its potential use in clinical settings.

Synthesis Methods

3-(4-benzyl-1-piperazinyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride can be synthesized using a multi-step process. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. The second step involves the reduction of 2,5-dimethoxyphenyl-2-nitropropene to 2,5-dimethoxyphenylpropan-2-amine using sodium borohydride. The final step involves the reaction of 2,5-dimethoxyphenylpropan-2-amine with benzyl chloride and piperazine to form 3-(4-benzyl-1-piperazinyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride.

Scientific Research Applications

3-(4-benzyl-1-piperazinyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride has been studied for its potential use in various fields of scientific research. In pharmacology, 3-(4-benzyl-1-piperazinyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride has been studied for its potential use as an analgesic and anxiolytic agent. In neuroscience, 3-(4-benzyl-1-piperazinyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride has been studied for its potential use as a dopamine receptor antagonist and for its effects on the central nervous system. In medicinal chemistry, 3-(4-benzyl-1-piperazinyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride has been studied for its potential use in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3.ClH/c1-27-19-8-9-21(28-2)20(16-19)23-22(26)10-11-24-12-14-25(15-13-24)17-18-6-4-3-5-7-18;/h3-9,16H,10-15,17H2,1-2H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZFTJKFDMIJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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